- Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors, Archives of Pharmacal Research, 2016, 39(4), 453-464

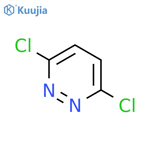

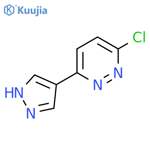

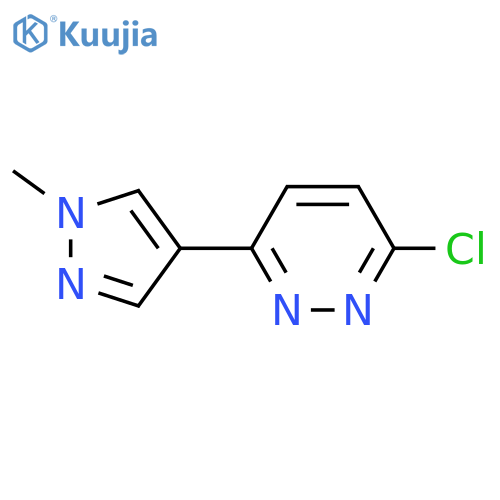

Cas no 943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine)

943541-20-6 structure

상품 이름:3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

CAS 번호:943541-20-6

MF:C8H7ClN4

메가와트:194.620979547501

MDL:MFCD16109166

CID:1039650

PubChem ID:54595607

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine 화학적 및 물리적 성질

이름 및 식별자

-

- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

- 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine

- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (ACI)

- MFCD16109166

- SCHEMBL509162

- SY116190

- AKOS011063777

- 3-chloro-6-(1-methyl-1H-pyrazole-4-yl)-pyridazine

- DA-00466

- 3-chloro-6-(1-methyl-1 H-pyrazol-4-yl)pyridazine

- DS-4236

- LIRXMNGKIROHGY-UHFFFAOYSA-N

- A1-02973

- Z871789894

- 943541-20-6

- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-pyridazine

- CS-B1038

- EN300-91412

- 3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine

- DTXSID90712423

-

- MDL: MFCD16109166

- 인치: 1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3

- InChIKey: LIRXMNGKIROHGY-UHFFFAOYSA-N

- 미소: ClC1C=CC(C2=CN(C)N=C2)=NN=1

계산된 속성

- 정밀분자량: 194.0359239g/mol

- 동위원소 질량: 194.0359239g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 4

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 1

- 복잡도: 178

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 0.8

- 토폴로지 분자 극성 표면적: 43.6Ų

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine 보안 정보

- 신호어:Warning

- 피해 선언: H302-H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 저장 조건:Inert atmosphere,2-8°C

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-5G |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 5g |

¥ 3,801.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-1G |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 1g |

¥ 1,267.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-10G |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 10g |

¥ 6,309.00 | 2023-04-12 | |

| Enamine | EN300-91412-1.0g |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95.0% | 1.0g |

$314.0 | 2025-02-21 | |

| Chemenu | CM102368-1g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95+% | 1g |

$265 | 2021-08-06 | |

| Alichem | A029183747-5g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 5g |

$693.00 | 2023-08-31 | |

| Alichem | A029183747-25g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 25g |

$2377.48 | 2023-08-31 | |

| Enamine | EN300-91412-0.25g |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95.0% | 0.25g |

$116.0 | 2025-02-21 | |

| Enamine | EN300-91412-0.5g |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95.0% | 0.5g |

$218.0 | 2025-02-21 | |

| Chemenu | CM102368-5g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95%+ | 5g |

$217 | 2024-07-19 |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 5 h, 90 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Cesium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 2.5 h, 80 °C; 80 °C → rt

참조

- Preparation of triazolopyridazine protein kinase modulators, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C

참조

- Preparation of pyridazinones as antitumor agents, World Intellectual Property Organization, , ,

합성회로 4

반응 조건

참조

- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, United States, , ,

합성회로 5

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Diethyl ether ; 20 min, rt; rt → 0 °C

1.2 0 °C; overnight, 0 °C → rt

1.2 0 °C; overnight, 0 °C → rt

참조

- 1,2,4-Triazolo[4,3-b]pyridazine derivatives as highly selective c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

합성회로 6

합성회로 7

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 10 h, 90 °C

참조

- Preparation of quinoline derivatives as PARP-1 and c-Met dual-target inhibitors for treating cancer, China, , ,

합성회로 8

반응 조건

1.1 Reagents: Benzyltriethylammonium chloride , Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 16 h, 65 °C; 65 °C → 60 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C

참조

- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, World Intellectual Property Organization, , ,

합성회로 9

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 16 h, 80 °C

참조

- Preparation of 6-(1-methyl-1H-pyrazol-4-yl)-3-(2-methyl-2H-indazol-5-ylthio)-[1,2,4]triazolo[4,3-b]pyridazine as antitumor agent, World Intellectual Property Organization, , ,

합성회로 10

반응 조건

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ; 1 min, rt

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C

참조

- Preparation of a novel deuterated triazolopyridazine as c-Met kinase inhibitor for treating cancer, World Intellectual Property Organization, , ,

합성회로 11

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 5 h, 100 °C

참조

- Preparation of substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors, World Intellectual Property Organization, , ,

합성회로 12

반응 조건

1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C; 80 °C → rt

참조

- Pyridazinone derivatives as Met kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

합성회로 13

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 4 h, 80 °C

참조

- Preparation of bicyclic triazoles as protein kinase modulators, World Intellectual Property Organization, , ,

합성회로 14

반응 조건

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, rt → 80 °C

참조

- Preparation of triazolopyridazines as tyrosine kinase modulators, World Intellectual Property Organization, , ,

합성회로 15

반응 조건

1.1 Reagents: Sodium carbonate Solvents: Methanol ; rt; rt → 50 °C; 2 h, 40 - 50 °C

1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C

1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt

1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C

1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt

참조

- Preparation method of pyrazole compound and its intermediates, China, , ,

합성회로 16

반응 조건

참조

- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, Germany, , ,

합성회로 17

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 80 °C; 10 h, 80 °C

참조

- Preparation of quinoline derivatives as c-Met inhibitors for treatment of cancer, China, , ,

합성회로 18

반응 조건

1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C

참조

- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, World Intellectual Property Organization, , ,

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Raw materials

- 3,6-Dichloropyridazine

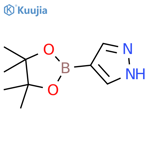

- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

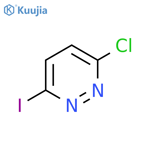

- 3-Chloro-6-Iodopyridazine

- 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

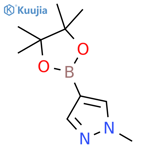

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Preparation Products

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine 관련 문헌

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine) 관련 제품

- 2253640-16-1(5-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid)

- 2228802-07-9(2-Methoxy-3-(nitromethyl)quinoline)

- 687569-11-5(2-(ethylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

- 2770533-51-0((9H-fluoren-9-yl)methyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate)

- 2060053-91-8(N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine)

- 946372-85-6(4-(2-chlorophenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)

- 894903-84-5(2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-methoxyphenyl)acetamide)

- 6291-06-1(Benzeneacetamide,N-(hydroxymethyl)-)

- 1797209-71-2(n-(1-Cyanocyclobutyl)-n-methyladamantane-1-carboxamide)

- 1326905-01-4(1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione)

추천 공급업체

Amadis Chemical Company Limited

(CAS:943541-20-6)3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

순결:99%

재다:5g

가격 ($):179.0